Thienyldecyl isothiocyanate
Description
Overview of Isothiocyanate Compounds in Biomedical Research
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds that have garnered significant attention in the biomedical field. nih.govbohrium.com They are derived from the enzymatic hydrolysis of glucosinolates, which are precursors found predominantly in cruciferous vegetables such as broccoli, cabbage, and watercress. bohrium.comresearchgate.netnih.govmdpi.com The characteristic spicy or bitter taste of these vegetables can be attributed to isothiocyanates. mdpi.com The formation of ITCs occurs when the plant tissue is damaged, for instance by chewing, which allows the enzyme myrosinase to come into contact with glucosinolates. researchgate.netfrontiersin.org
The core chemical structure of isothiocyanates features the functional group -N=C=S. This group is highly reactive, which is believed to be responsible for many of their biological activities. nih.gov In recent years, research has highlighted the versatile biological effects of ITCs, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnih.govfoodandnutritionjournal.org These compounds have shown potential in modulating key cellular pathways, such as the Nrf2/Keap1 and NF-κB pathways, which are involved in cellular defense and immune responses. nih.gov
The biomedical interest in isothiocyanates extends to their potential neuroprotective and chemopreventive activities. nih.govfoodandnutritionjournal.org Studies have explored their ability to inhibit the expression of matrix metalloproteinases (MMPs) and counteract the production of reactive oxygen species (ROS), both of which are implicated in various disease processes. nih.gov The broad spectrum of activities has led to the investigation of numerous natural and synthetic isothiocyanates for their potential health benefits. researchgate.netnih.govbenthamdirect.com
Thienyldecyl Isothiocyanate: Position within the Isothiocyanate Analogue Landscape
This compound is a synthetic analogue of naturally occurring isothiocyanates. medchemexpress.comcaymanchem.combertin-bioreagent.com It belongs to a larger family of isothiocyanate analogues that have been designed and synthesized to explore and potentially enhance the biological activities observed in their natural counterparts. researchgate.netnih.govbenthamdirect.com The development of synthetic analogues allows researchers to investigate structure-activity relationships, aiming to identify structural features that may lead to improved potency or specificity. nih.govaacrjournals.org
Structurally, this compound, also known as 2-(10-isothiocyanatodecyl)thiophene, features a thiophene (B33073) ring attached to a ten-carbon alkyl chain (decyl group), which is terminated by the isothiocyanate functional group. bertin-bioreagent.combldpharm.com This structure distinguishes it from well-known natural isothiocyanates like sulforaphane (B1684495) (found in broccoli) and phenethyl isothiocyanate (found in watercress), which have different side chains. researchgate.netnih.gov
The exploration of synthetic isothiocyanates like this compound is part of a broader effort to understand how modifications to the chemical structure impact biological function. aacrjournals.org Research in this area has examined features such as the length of the alkyl chain and the presence of aromatic or heterocyclic rings. aacrjournals.org For instance, studies have compared the activity of arylalkyl isothiocyanates with varying alkyl chain lengths, such as 6-phenylhexyl isothiocyanate, 8-phenyloctyl isothiocyanate, and 10-phenyldecyl isothiocyanate. aacrjournals.org this compound is considered an analog of thienylbutyl isothiocyanate and is studied for its potential antiproliferative activities, which are thought to be mediated through the modulation of xenobiotic-metabolizing enzymes like cytochrome P450. caymanchem.combertin-bioreagent.comglpbio.com
Historical Perspective on Research into this compound and Related Isothiocyanates
Research into isothiocyanates has a history dating back several decades, with early interest sparked by the chemopreventive properties of naturally occurring ITCs. nih.gov Reports on the cancer-preventive properties of phenethyl isothiocyanate (PEITC) emerged as early as the 1970s. nih.gov A significant milestone in isothiocyanate research was the isolation of sulforaphane from broccoli in 1992 by Talalay and colleagues, who demonstrated its ability to induce carcinogen detoxication enzymes. nih.gov This discovery led to a surge in research on the biological activities of isothiocyanates and the synthesis of structural analogues to find compounds with potentially superior activity. nih.gov
The synthesis of various isothiocyanates for research purposes has been a key focus, with numerous methods being developed over the years. nih.govnih.gov These methods have enabled the creation of a wide range of isothiocyanate analogues with diverse structural modifications, facilitating the study of structure-activity relationships. aacrjournals.orgacs.org For example, research has explored the synthesis of bifunctional isothiocyanate analogues of sulforaphane to investigate the correlation between their structure and their potency as inducers of anticarcinogenic detoxication enzymes. acs.org
Research specifically mentioning this compound appears in the context of its antiproliferative properties and its role as a potential modulator of enzymes such as cytochrome P450. caymanchem.combertin-bioreagent.com It is often studied alongside other synthetic isothiocyanates to understand how structural variations, such as the nature of the aromatic ring and the length of the alkyl chain, influence their biological effects. aacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(10-isothiocyanatodecyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUKFSTCYZBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization Research of Thienyldecyl Isothiocyanate
Methodologies for Thienyldecyl Isothiocyanate Synthesis
The synthesis of isothiocyanates, including this compound, which has the chemical formula C15H23NS2 and is also known as 2-(10-isothiocyanatodecyl)-thiophene, predominantly starts from primary amines. bertin-bioreagent.com This is due to the wide availability of diverse primary amines, making them ideal precursors for a vast array of isothiocyanates. rsc.org
The conversion of primary amines to isothiocyanates is a well-established transformation in organic chemistry, with several reliable methods available.
One of the most common methods involves the reaction of a primary amine with carbon disulfide (CS2) to form a dithiocarbamate (B8719985) salt in the presence of a base. chemrxiv.orgbeilstein-journals.org This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. chemrxiv.orgbeilstein-journals.org A variety of reagents have been developed for this desulfurization step, each with its own advantages regarding reaction conditions and substrate scope. chemrxiv.org
Another widely used, albeit more hazardous, approach is the use of thiophosgene (B130339) (CSCl2) or its less toxic synthetic equivalents. tandfonline.comencyclopedia.pub These "thiocarbonyl transfer" reagents react with primary amines to form the isothiocyanate directly. tandfonline.comencyclopedia.pub Over the years, reagents like thiocarbonyldiimidazole and di-2-pyridyl thionocarbonate have been developed as safer alternatives to thiophosgene. rsc.orgencyclopedia.pub
The table below summarizes some of the common desulfurylating reagents used in the synthesis of isothiocyanates from primary amines via dithiocarbamate salts.
| Desulfurylating Reagent | Key Features | Reference |
| p-Toluenesulfonyl chloride | Effective for a range of amines. | chemrxiv.org |
| Bis(trichloromethyl)carbonate (BTC) | A solid, safer alternative to phosgene-based reagents. | chemrxiv.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Mild conditions, byproducts are volatile. kiku.dk | chemrxiv.org |
| Iodine | Used in combination with TBAI for rapid synthesis. chemrxiv.org | chemrxiv.org |
| Cyanuric chloride (TCT) | Effective in aqueous conditions, suitable for scale-up. beilstein-journals.org | beilstein-journals.org |
Recent research has focused on developing more environmentally friendly, efficient, and versatile methods for isothiocyanate synthesis. These novel approaches often feature milder reaction conditions, one-pot procedures, and the use of less toxic reagents.
One innovative approach involves a one-pot synthesis from amines under aqueous conditions. beilstein-journals.org This method generates the dithiocarbamate salt in situ, followed by desulfurization, which is particularly advantageous for large-scale synthesis. beilstein-journals.org Another green chemistry approach utilizes sodium persulfate (Na2S2O8) as an oxidant for the desulfurization of dithiocarbamates in water, accommodating a wide range of functional groups. rsc.org
Microwave-assisted organic synthesis has also been applied to the synthesis of isothiocyanates, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.com For instance, the reaction of isocyanides with Lawesson's reagent under microwave irradiation in water presents a rapid and efficient route to isothiocyanates. tandfonline.com
A replacement reaction using phenyl isothiocyanate has been developed as a low-toxicity method for synthesizing isothiocyanates from certain aliphatic amines. chemicalpapers.com This method is noted for its mild conditions and simple operation. chemicalpapers.comresearchgate.net Furthermore, elemental sulfur has been explored as a benign reagent for the synthesis of isothiocyanates from isocyanides, offering a catalyst-free approach. encyclopedia.pub
The following table highlights some innovative synthetic methods for isothiocyanates.
| Method | Key Innovations | Reference |
| Na2S2O8-mediated synthesis | Green chemistry approach using water as a solvent. rsc.org | rsc.org |
| One-pot aqueous synthesis | Facile, general, and suitable for scale-up. beilstein-journals.org | beilstein-journals.org |
| Microwave-assisted synthesis | Shortened reaction times and improved yields. tandfonline.com | tandfonline.com |
| Phenyl isothiocyanate replacement | Low toxicity, low cost, and simple operation. chemicalpapers.com | chemicalpapers.comresearchgate.net |
| Elemental sulfur with isocyanides | Catalyst-free and environmentally benign. encyclopedia.pub | encyclopedia.pub |
Design and Development of this compound Derivatives
The design and synthesis of novel this compound derivatives are primarily guided by structure-activity relationship (SAR) studies and computational chemistry, aiming to enhance their biological efficacy and selectivity.
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For isothiocyanate analogues, these studies involve systematically modifying different parts of the molecule and evaluating the impact on their potency and selectivity against biological targets. acs.orgnih.gov
While specific SAR studies on this compound are not extensively documented in the provided results, general principles from other isothiocyanate derivatives can be inferred. For instance, in a series of brefeldin A-isothiocyanate derivatives, the linker connecting the isothiocyanate group to the main scaffold was shown to be critical for activity. mdpi.com Similarly, in studies of other isothiocyanate analogues, modifications to the aromatic or aliphatic side chains have been shown to significantly influence their inhibitory activity against specific enzymes. acs.orgnih.gov
For this compound, SAR studies would likely involve:
Modification of the decyl chain: Altering the length of the alkyl chain could impact lipophilicity and, consequently, cell membrane permeability and interaction with the target.
Substitution on the thiophene (B33073) ring: Introducing various substituents on the thiophene ring could modulate the electronic properties and steric bulk of the molecule, potentially enhancing target binding.
Variation of the isothiocyanate linker: While the decyl chain itself is a linker, introducing other functionalities within the chain could influence conformational flexibility and biological activity.
The insights gained from such studies are essential for the rational design of more potent and selective this compound analogues. rsc.orgliverpool.ac.ukchemrxiv.org
Computational chemistry plays an increasingly important role in modern drug discovery and the design of novel bioactive molecules. journaljpri.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding of isothiocyanate derivatives to their target proteins and to understand the structural basis of their activity. nih.govnih.gov
In the context of isothiocyanate derivatives, computational studies have been used to:
Identify key interactions: Molecular docking and MD simulations can reveal the crucial amino acid residues in the binding site of a target protein that interact with the isothiocyanate derivative. nih.govnih.gov For example, studies on other isothiocyanates have identified key interactions with amino acids like tyrosine, tryptophan, and serine in the active sites of enzymes like cyclooxygenase (COX). nih.gov
Predict binding affinity: Computational methods can estimate the binding free energy of a ligand to its target, helping to prioritize the synthesis of compounds with the highest predicted potency. nih.gov
Guide lead optimization: By understanding the binding mode and key interactions, medicinal chemists can rationally design new analogues with improved affinity and selectivity. acs.org
Develop QSAR models: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, which can then be used to predict the activity of newly designed molecules. journaljpri.com
For the design of this compound derivatives, computational approaches could be invaluable in exploring potential biological targets and in optimizing the structure of the lead compound to achieve enhanced therapeutic properties. royalsocietypublishing.org
Information regarding "this compound" is not available in the public domain.
Extensive research of publicly available scientific literature and databases did not yield specific information on the chemical compound “this compound.” Consequently, an article detailing its biological activities and mechanistic investigations as per the requested outline cannot be generated at this time.
The significant body of research on isothiocyanates focuses on other members of this class, such as sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). While the biological activities of these related compounds have been studied, this information cannot be extrapolated to this compound without direct scientific evidence.
To provide a scientifically accurate and thorough article that adheres to the user's specific outline, dedicated research on this compound is required. This would involve studies investigating its effects on:
Carcinogen detoxification enzymes
Apoptosis and cell cycle arrest
Cancer stem cell self-renewal pathways
The tumor microenvironment
Epigenetic modifications
Anti-inflammatory pathways
Without such dedicated research, any generated content would be speculative and would not meet the required standards of scientific accuracy. We will continue to monitor for any emerging research on this compound and will be prepared to generate the requested article as soon as sufficient data becomes available.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.
The search results yield extensive information on the broader class of isothiocyanates (ITCs) and on well-studied members such as sulforaphane, phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). This body of research confirms that ITCs, in general, possess significant biological activities, including the modulation of inflammatory pathways (e.g., NF-κB), interaction with the Keap1-Nrf2 antioxidant response pathway, and influence on glutathione (B108866) metabolism. nih.govnih.govnih.govmdpi.comfoodandnutritionjournal.org
However, the search did not identify specific studies investigating "this compound" for its effects on:
Regulation of NF-κB signaling pathways
Impact on cytokine and chemokine expression profiles
Interaction with Advanced Glycation End Products (AGEs) and RAGE signaling
Activation of the Keap1-Nrf2 pathway
Direct radical scavenging activity
Influence on glutathione metabolism
Different isothiocyanates can exhibit varying degrees of potency and biological activity. nih.gov Therefore, extrapolating findings from other isothiocyanates to this compound would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound.
To fulfill the user's request, dedicated research focusing specifically on the biological and mechanistic properties of this compound is required. Without such studies, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline.
Biological Activities and Mechanistic Investigations of Thienyldecyl Isothiocyanate
Neuroprotective Potential of Isothiocyanates, with Specific Reference to Thienyldecyl Isothiocyanate
Isothiocyanates (ITCs), a class of sulfur-containing compounds to which this compound belongs, have garnered significant attention for their neuroprotective properties. nih.gov These natural or synthetic compounds are recognized for their potential to counteract oxidative stress and inflammation, which are pivotal in the progression of neurodegenerative diseases. nih.gov While research directly on this compound is limited, the broader family of ITCs demonstrates significant therapeutic potential in neurological contexts.
Neuroinflammation is a critical factor in the pathology of most neurological diseases, including Alzheimer's and Parkinson's disease. nih.gov Isothiocyanates have shown promise in mitigating these processes. For instance, allyl isothiocyanate (AITC) can cross the blood-brain barrier and has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2. nih.gov
The mechanism often involves the modulation of key signaling pathways. AITC has been observed to inhibit nuclear factor-kappa B (NF-κB) mediated transcription by downregulating c-Jun N-terminal kinase (JNK) phosphorylation. nih.gov NF-κB is a transcription factor family that is induced by pro-inflammatory agents and plays a central role in the inflammatory response. mdpi.com Furthermore, many isothiocyanates are known to be potent inducers of the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2), which upregulates a suite of antioxidant and cytoprotective genes, thereby enhancing the cellular defense against oxidative stress. mdpi.com
The anti-inflammatory and antioxidant activities of isothiocyanates contribute to their potential in modulating a range of brain-related disorders. Studies have highlighted the efficacy of ITCs in models of both neurodegenerative and persistent pain pathologies. For example, phenyl isothiocyanate (PITC) and 3-carboxyphenyl isothiocyanate (3C-PITC) have demonstrated the ability to reverse hypersensitivity to noxious stimuli in models of neuropathic and osteoarticular pain. nih.gov
In the context of neurodegeneration, ITCs may offer protection against neuronal cell death. nih.gov Allyl isothiocyanate has been shown to increase the production of nerve growth factor (NGF) in astrocytes, a neurotrophin that can ameliorate inflammation-induced neuronal damage and prevent apoptosis. nih.gov By controlling inflammatory cross-talk (e.g., JNK/NF-κB/TNF-α signaling), ITCs can help maintain the expression of anti-apoptotic proteins like Bcl-2, thus protecting neurons from toxicity induced by activated microglia. nih.gov These findings suggest that isothiocyanates could be a promising therapeutic avenue for counteracting the progression of neurodegenerative conditions. nih.gov
Antimicrobial Spectrum and Mechanisms of this compound
Isothiocyanates are well-documented for their broad-spectrum antimicrobial properties, acting as defense compounds in the plants from which they are often derived. nih.gov Their activity extends to a variety of human pathogens, including bacteria and fungi, and is characterized by a multi-targeted mechanism of action that may reduce the likelihood of microbial resistance development. nih.govresearchgate.net
A diverse range of natural and synthetic isothiocyanates exhibit potent growth-inhibitory activity against pathogenic microbes. nih.govresearchgate.net The effectiveness of an isothiocyanate is often linked to its chemical structure, with aromatic ITCs like benzyl-isothiocyanate (BITC) and 2-phenylethyl-isothiocyanate (PEITC) showing particularly strong antibacterial effectiveness compared to some aliphatic ITCs. mdpi.com Studies have demonstrated the efficacy of these compounds against various bacteria, including Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. mdpi.comnih.gov The antimicrobial activity is also effective against fungi, with ITCs showing inhibitory action against the growth of pathogens like Saccharomyces cerevisiae. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) of selected isothiocyanates against various bacterial isolates, illustrating their potent antimicrobial activity.
| Isothiocyanate | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bactericidal/Bacteriostatic Effect |
| Benzyl-isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | Primarily Bactericidal |
| 2-Phenylethyl-isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 13.8 - 220 | Primarily Bacteriostatic |
| Allyl-isothiocyanate (AITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | > 220 | Primarily Bacteriostatic |
This data is compiled from studies on multiple MRSA isolates. The range reflects the differing susceptibility of the isolates. mdpi.comresearchgate.net
The antimicrobial mechanism of isothiocyanates is multifaceted. A primary mode of action is the disruption of microbial cell membrane integrity. nih.gov Treatment with ITCs such as allyl isothiocyanate has been shown to cause the leakage of intracellular metabolites, including ATP, from bacterial cells. nih.govumanitoba.ca This effect is similar to that of membrane-disrupting antibiotics like polymyxin (B74138) B. nih.gov Electron microscopy has revealed that BITC can induce the formation of protrusions on the bacterial membrane, leading to a loss of integrity. nih.gov
Furthermore, isothiocyanates are known to interfere with cellular energy processes. Studies on eukaryotic cells have shown that ITCs can induce the depolarization of the mitochondrial membrane potential, a key event that can lead to apoptosis. quadram.ac.uk In bacteria, the high electrophilicity of the -N=C=S group allows ITCs to react with sulfhydryl groups on enzymes, potentially inhibiting critical metabolic pathways such as those involving thioredoxin reductase. nih.govumanitoba.ca This disruption of membrane function and key enzymatic processes effectively halts microbial growth and viability.
A significant advantage of isothiocyanates is their demonstrated efficacy against multi-drug resistant (MDR) pathogens, which pose a major threat to public health. nih.govnih.gov Several studies have focused on the activity of ITCs against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of difficult-to-treat infections. mdpi.comresearchgate.net
Benzyl-isothiocyanate (BITC), in particular, has been identified as a highly effective agent against MRSA, with studies showing it to be the most potent among several tested ITCs, exhibiting bactericidal activity at low concentrations. mdpi.comresearchgate.net The lipophilic and electrophilic properties of BITC may allow it to better penetrate bacterial structures and interfere with the cell's redox system. mdpi.com Crucially, one systematic study found that representative microbial pathogens failed to develop resistance to isothiocyanates, highlighting their potential as a sustainable class of antimicrobial agents. nih.gov
Enzyme Inhibition Profiles of this compound
The inhibitory activity of this compound against various enzymes, particularly those involved in drug metabolism, is a key area of research. Isothiocyanates, as a class of compounds, are known to be potent inhibitors of phase I metabolizing enzymes, such as cytochrome P450s. glpbio.com
While this compound is generally classified as a cytochrome P450 inhibitor, specific inhibitory concentrations (IC50) and the precise nature of its interaction with individual CYP isoforms like CYP3A4 and CYP3A7 are not extensively detailed in publicly available literature. glpbio.com However, the behavior of other well-studied isothiocyanates can provide insights into its potential inhibitory profile.
For instance, phenethyl isothiocyanate (PEITC), a structurally related natural isothiocyanate, has been shown to inhibit CYP3A4 through a mixed type of competitive and noncompetitive inhibition. nih.gov The inhibition constants (Ki) for PEITC against CYP3A4 have been determined to be 34.0 ± 6.5 µM (competitive) and 63.8 ± 12.5 µM (noncompetitive). nih.gov
Table 1: Illustrative Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC)
| CYP Isoform | Inhibition Type | Ki (µM) |
|---|---|---|
| CYP3A4 | Mixed (Competitive/Noncompetitive) | 34.0 ± 6.5 / 63.8 ± 12.5 |
| CYP1A2 | Competitive | 4.5 ± 1.0 |
| CYP2A6 | Competitive | 18.2 ± 2.5 |
| CYP2B6 | Noncompetitive | 1.5 ± 0.0 |
| CYP2C9 | Noncompetitive | 6.5 ± 0.9 |
| CYP2C19 | Noncompetitive | 12.0 ± 3.2 |
| CYP2D6 | Noncompetitive | 28.4 ± 7.9 |
| CYP2E1 | Noncompetitive | 21.5 ± 3.4 |
Note: This data is for Phenethyl Isothiocyanate and is provided for illustrative purposes due to the lack of specific data for this compound.
The inhibition of cytochrome P450 enzymes by isothiocyanates like this compound carries significant implications for drug metabolism and potential drug-drug interactions in a research setting. nih.gov CYP enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of therapeutic agents. nih.gov Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations and leading to toxicity.
In preclinical research, understanding the inhibitory profile of a compound like this compound is crucial for interpreting experimental results accurately. For example, if this compound is used in cell-based assays or animal models, its inhibitory effect on CYP enzymes could influence the metabolism of other compounds being tested, leading to confounding results. Therefore, careful consideration of these potential interactions is necessary when designing and interpreting studies involving this compound.
Beyond phase I enzymes, isothiocyanates are well-documented as potent inducers of phase II detoxification enzymes. nih.govoregonstate.edu This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govfrontiersin.org
Induction of Phase II Enzymes: Isothiocyanates have been shown to increase the activity of enzymes such as glutathione (B108866) S-transferases (GSTs) and quinone reductase (QR). nih.govnih.gov This induction enhances the detoxification and elimination of potentially harmful compounds. oregonstate.edu While specific studies on this compound are limited, it is plausible that it shares this property with other isothiocyanates.
Glutathione S-Transferases (GSTs): Isothiocyanates are known substrates for GSTs, which catalyze their conjugation with glutathione. nih.govdiva-portal.org This is a critical step in their metabolism and excretion. oregonstate.edu The interaction with GSTs can vary between different isothiocyanate structures and GST isoforms. nih.gov
Table 2: Overview of Isothiocyanate Interaction with Detoxification Pathways
| Pathway/Enzyme | Effect of Isothiocyanates | General Mechanism |
|---|---|---|
| Phase I (Cytochrome P450) | Inhibition | Competitive, noncompetitive, or mixed inhibition of enzyme activity. |
| Phase II (e.g., GST, QR) | Induction | Activation of the Nrf2 signaling pathway, leading to increased gene expression. |
| Glutathione S-Transferases (GSTs) | Substrate/Modulation | Conjugation with glutathione for detoxification and elimination. |
Preclinical and Translational Research Studies of Thienyldecyl Isothiocyanate
In Vitro Cellular Investigations
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of action of novel compounds. For thienyldecyl isothiocyanate, such investigations are in the early stages, with foundational data suggesting its potential as an antiproliferative agent.
While it has been reported that this compound exhibits antiproliferative activity against cancer cells, specific details regarding the cell line models used for these assessments are not extensively documented in available research. bibliotekanauki.plu-tokyo.ac.jp A key study on related isothiocyanates by Yu et al. (1998) utilized the HeLa human cervical cancer cell line to demonstrate apoptosis induction. nih.govnih.gov However, it is not specified whether this particular cell line was used to evaluate this compound.
Table 1: Cell Line Models Used in Isothiocyanate Research This table is representative of cell lines commonly used for isothiocyanate research and not specific to this compound due to lack of available data.
| Cell Line | Cancer Type |
|---|---|
| HeLa | Cervical Cancer |
| A549 | Lung Cancer |
| PC-3 | Prostate Cancer |
| MCF-7 | Breast Cancer |
| HT-29 | Colon Cancer |
Interactive data table functionality is not available in this format.
There is no specific information available in the reviewed literature regarding high-throughput screening efforts for analogues of this compound to identify other biological activities.
In Vivo Animal Model Research
In vivo studies are essential to validate the physiological relevance of in vitro findings. For this compound, there is a notable absence of published in vivo animal model research.
Specific preclinical disease models established to evaluate the efficacy of this compound have not been described in the available scientific literature. The development of such models would be a critical next step in its preclinical assessment.
Detailed efficacy studies of this compound in either chemoprevention or therapeutic intervention animal models are not present in the currently accessible research. General research on other isothiocyanates has shown promise in these areas, but these findings cannot be directly attributed to this compound without specific investigation.
There is no information available regarding the identification and validation of specific biomarkers to monitor the biological effects of this compound in preclinical systems. Research on other isothiocyanates has explored potential biomarkers, such as the formation of protein adducts, but this has not been specifically studied for this compound. otago.ac.nz
Comparative Studies with Other Isothiocyanates
Due to a lack of direct comparative studies involving this compound in the available research, this section will provide a framework for such comparisons by examining studies on other well-documented isothiocyanates. The principles and methodologies illustrated here with compounds like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC) are fundamental to understanding the potential relative efficacy and specific biological effects of novel isothiocyanates like this compound.
Relative Potency and Selectivity Assessments of this compound
The potency and selectivity of an isothiocyanate are crucial determinants of its therapeutic potential. These properties are often evaluated by comparing its effects on various cellular processes against those of other known isothiocyanates.
Potency in Cancer Cell Lines:
The relative potency of isothiocyanates is often determined by their ability to inhibit the proliferation of cancer cells. For instance, studies have shown that the anticancer effects of isothiocyanates can be cell-line specific. While both sulforaphane and PEITC can inhibit the growth of glioblastoma cell lines, in-vivo studies have demonstrated that only SFN was effective at reducing tumor weight at a daily dose of 12.5 mg/kg mdpi.com. Conversely, prostate cancer cells have shown greater sensitivity to PEITC, which inhibited cell replication at a concentration of 10 μM, whereas a higher concentration of 40 μM of SFN was required to achieve the same effect mdpi.com.
The structural characteristics of an isothiocyanate, such as the length and composition of its side chain, significantly influence its biological activity. While a series of synthetic analogs of SFN were developed, none demonstrated superior cytoprotective enzyme inducer activity compared to the parent compound nih.gov. This underscores the high potency of SFN.
Selectivity for Cancer Cells:
A key aspect of isothiocyanate research is their selective action against cancerous cells while sparing healthy ones. This selectivity is partly attributed to differences in the DNA damage repair mechanisms between normal and cancerous cells mdpi.com. Isothiocyanates can induce oxidative damage in cancer cells, leading to apoptosis. For example, PEITC has been shown to trigger caspase-3 mediated apoptosis in cervical cancer cells by inducing oxidative damage mdpi.com.
The following table illustrates the comparative potency of Sulforaphane and Phenethyl isothiocyanate in different cancer cell lines, based on reported research findings.
| Isothiocyanate | Cancer Cell Line | Effective Concentration/Dose | Outcome |
| Sulforaphane (SFN) | Glioblastoma | 12.5 mg/kg (in vivo) | Decreased tumor weight |
| Phenethyl isothiocyanate (PEITC) | Glioblastoma | Not effective in vivo | No decrease in tumor weight |
| Sulforaphane (SFN) | Prostate Cancer | 40 μM | Inhibition of cell replication |
| Phenethyl isothiocyanate (PEITC) | Prostate Cancer | 10 μM | Inhibition of cell replication |
Analog-Specific Biological Response Differentiation
Different isothiocyanates, even those that are structurally similar, can elicit distinct biological responses. These differences are often linked to their varying abilities to modulate specific cellular signaling pathways.
Activation of Nrf2 Pathway:
A primary mechanism of action for many isothiocyanates is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a critical regulator of cellular antioxidant and detoxification responses frontiersin.org. Both PEITC and SFN are known to activate Nrf2 mdpi.com. PEITC achieves this by increasing the phosphorylation of ERK1/2, which in turn phosphorylates and activates Nrf2 mdpi.com. Sulforaphane is recognized as the most potent naturally occurring inducer of the Keap1-Nrf2 pathway frontiersin.org. The differential ability of various isothiocyanates to activate this pathway can lead to varying degrees of protection against oxidative stress.
Histone Deacetylase (HDAC) Inhibition:
Another important anticancer mechanism of isothiocyanates is the inhibition of histone deacetylases (HDACs). Sulforaphane, for example, has been shown to lower HDAC activity in vivo nih.gov. In a study comparing the effects of consuming broccoli sprouts (a rich source of SFN) versus a broccoli supplement, lower HDAC activity was observed only in the group that consumed the sprouts, which delivered a higher peak level of SFN metabolites nih.govresearchgate.net. This highlights how the bioavailability and resulting in vivo concentration of an isothiocyanate can influence its biological effects.
The table below summarizes the differential biological responses elicited by Sulforaphane and Phenethyl isothiocyanate.
| Biological Response | Sulforaphane (SFN) | Phenethyl isothiocyanate (PEITC) |
| Nrf2 Activation | Potent activator | Activates via ERK1/2 phosphorylation |
| HDAC Inhibition | Demonstrated in vivo | - |
| Neuroprotection | Extensively studied for preventing neurodegenerative diseases mdpi.com | Shows promise but also potential for dose-dependent neurotoxicity mdpi.com |
| Anti-inflammatory Effects | Modulates NF-κB | Suppresses inflammatory cytokines |
It is important to note that while these examples with SFN and PEITC provide a basis for comparison, dedicated preclinical studies on this compound are necessary to determine its specific potency, selectivity, and biological response profile.
Toxicological and Safety Research Considerations for Thienyldecyl Isothiocyanate
Genotoxicity and DNA Adduct Formation Research
Research into the genotoxicity of isothiocyanates has shown varied results, with some studies indicating potential mutagenic activity, while others highlight protective effects. A key area of investigation is the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can be a critical first step in the process of carcinogenesis.
Several purified glucosinolates and their breakdown products, including isothiocyanates, have demonstrated mutagenic and other genotoxic activities in in vitro tests using bacterial and mammalian cells. researchgate.net In some instances, this mutagenicity has been linked to the formation of DNA adducts. researchgate.net For example, isothiocyanates such as allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) have been shown to cause DNA cleavage. researchgate.net
Conversely, some isothiocyanates have been found to inhibit the formation of DNA adducts from other carcinogens. Dietary PEITC, for instance, has been shown to inhibit the formation of DNA adducts from the tobacco smoke carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov This inhibitory effect is a key mechanism in the potential chemopreventive activity of these compounds. researchgate.net The genotoxic potential of isothiocyanates can be influenced by the presence of reactive oxygen species (ROS), as radical scavengers have been shown to reduce the DNA damage induced by AITC and PEITC in vitro. researchgate.net
Table 1: Illustrative Data on Genotoxicity of Isothiocyanates
| Isothiocyanate | Test System | Observed Effect | Reference Finding |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | E. coli | Mutagenic | Associated with the formation of thiobarbituric acid reactive substances and ROS. researchgate.net |
| Phenethyl isothiocyanate (PEITC) | Hep G2 cells | Induction of thiobarbituric acid reactive substances (TBARS) | Suggests involvement of reactive oxygen species in genotoxicity. researchgate.net |
| Phenethyl isothiocyanate (PEITC) | A/J mouse lung | Inhibition of NNK-induced DNA adducts | Demonstrates a potential protective effect against certain carcinogens. nih.gov |
Cytotoxicity Profiles in Non-Target Cells
The evaluation of cytotoxicity in non-target, or normal, cells is a fundamental aspect of preclinical safety assessment. For a compound to be considered for therapeutic applications, it should ideally exhibit selective toxicity towards target cells (e.g., cancer cells) while having minimal impact on healthy cells.
Isothiocyanates have been investigated for their cytotoxic and cytostatic effects on both transformed (cancerous) and non-transformed human cells. nih.gov These compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in highly proliferating cancer cells. nih.gov The selective targeting and low toxicity for normal host tissues are crucial requirements for chemopreventive agents. nih.gov The mechanisms underlying the cytotoxic effects of isothiocyanates are multifaceted and can involve the inhibition of phase I enzymes and the induction of phase II enzymes, which are involved in the metabolism of xenobiotics. nih.gov
Developmental Toxicity Investigations (e.g., Embryonic Models)
Developmental toxicity studies are essential to determine the potential of a substance to cause adverse effects on a developing organism. Embryonic models, such as the Frog Embryo Teratogenesis Assay-Xenopus (FETAX), are valuable tools for assessing developmental toxicity.
Studies on allyl isothiocyanate using the FETAX model have indicated potential teratogenic properties, causing adverse effects on the mortality, malformation, and growth of Xenopus laevis embryos. nih.govnih.gov Key parameters measured in such assays include the 96-hour LC50 (the median concentration causing 50% embryo lethality), the 96-hour EC50 (the median concentration causing 50% malformations in surviving embryos), and the teratogenic index (TI), which is the ratio of the LC50 to the EC50. nih.govnih.govresearchgate.net A TI value greater than 1.5 is often considered indicative of teratogenic potential. nih.gov
Table 2: Example Developmental Toxicity Data for Allyl Isothiocyanate in Xenopus laevis Embryos
| Endpoint | Value | Interpretation |
|---|---|---|
| 96-h LC50 | 4.69 µmol/L | Concentration causing 50% embryo lethality. researchgate.net |
| 96-h EC50 (Malformation) | 2.98 µmol/L | Concentration causing 50% malformations in surviving embryos. nih.gov |
| Teratogenic Index (TI) | ~1.6 | Suggests possible moderate teratogenicity. nih.gov |
Hormetic and Biphasic Dose-Response Phenomena in Research Contexts
Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulatory or beneficial effect and a high-dose inhibitory or toxic effect. nih.gov This concept is a fundamental dose-response relationship in toxicology and biomedical sciences. nih.gov Many phytochemicals, including some isothiocyanates, have been reported to exhibit hormetic responses. nih.gov
At low doses, these compounds can activate signaling pathways that lead to the expression of cytoprotective proteins and antioxidant enzymes, which is a mild cellular stress response. nih.gov For example, the isothiocyanate sulforaphane (B1684495) has been shown at low levels to promote cell proliferation, while at higher concentrations, it inhibits cell proliferation. nih.gov This biphasic dose response has also been observed in cell migration and angiogenesis assays. nih.gov The hormetic zone, or the range of low doses that elicit a beneficial response, is a key area of interest in toxicological research. nih.gov
Risk Assessment Methodologies in Preclinical Toxicology
Risk assessment in preclinical toxicology involves a systematic process of evaluating the potential for adverse health effects from exposure to a chemical. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For a compound like thienyldecyl isothiocyanate, the initial steps would involve a thorough review of available data on structurally related compounds to identify potential hazards. In the absence of specific data, in vitro and in vivo studies would be necessary to determine its toxicological profile. Dose-response assessment would involve determining the relationship between the dose of the compound and the incidence and severity of adverse effects. This would include establishing no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).
Chronic toxicity and carcinogenicity studies in animal models are also critical components of a comprehensive risk assessment. ca.gov These studies help to identify potential long-term health effects from repeated exposure to a substance. The data from these preclinical studies are then used to inform the risk characterization, which integrates the hazard, dose-response, and exposure information to estimate the probability of adverse health effects in humans under specific exposure scenarios.
This compound: Charting the Course for Future Research with Advanced Methodologies
While the isothiocyanate family of compounds has garnered significant scientific interest for its diverse biological activities, research specifically focused on this compound remains in its nascent stages. This article navigates the advanced research methodologies and future directions that could illuminate the specific properties and potential applications of this distinct chemical entity. Although direct experimental data on this compound is sparse, the established research frameworks for other isothiocyanates provide a clear roadmap for its future investigation.
Q & A
Q. How can synergistic effects between this compound and chemotherapeutic agents be systematically evaluated?
- Methodology :
- Combination index (CI) : Use the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1).
- Isobolograms : Plot dose-response curves for individual vs. combined treatments.
- Mechanistic studies : Check for shared pathways (e.g., ROS generation) via transcriptomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
